molecular formula C24H17F3Si B11952338 Phenyltris(3-fluorophenyl)silane CAS No. 2804-88-8

Phenyltris(3-fluorophenyl)silane

Cat. No.: B11952338
CAS No.: 2804-88-8
M. Wt: 390.5 g/mol
InChI Key: LUFHQXPBFQTOPW-UHFFFAOYSA-N
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Description

Phenyltris(3-fluorophenyl)silane is a fluorinated organosilane compound of significant interest in advanced materials research . Its molecular structure features a central silicon atom bonded to one phenyl group and three 3-fluorophenyl groups, which defines its unique properties . Organosilanes of this type serve as critical coupling agents, forming interfaces between organic polymers and inorganic materials like glass, ceramics, or minerals . The presence of fluorine atoms on the phenyl rings can enhance the compound's thermal stability and introduce hydrophobicity, making it a valuable building block for developing high-performance silicone resins, specialty coatings, and composite materials . Researchers may employ this silane to modify surface properties, create crosslinked networks, or synthesize complex silsesquioxane structures for applications in nanoelectronics and tailored polymers . The mechanism of action typically involves the hydrolysis of the silane, followed by condensation reactions with surface silanol groups on inorganic substrates or with other silane molecules to form stable siloxane bonds (Si-O-Si) . This product is designated For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2804-88-8

Molecular Formula

C24H17F3Si

Molecular Weight

390.5 g/mol

IUPAC Name

tris(3-fluorophenyl)-phenylsilane

InChI

InChI=1S/C24H17F3Si/c25-18-7-4-12-22(15-18)28(21-10-2-1-3-11-21,23-13-5-8-19(26)16-23)24-14-6-9-20(27)17-24/h1-17H

InChI Key

LUFHQXPBFQTOPW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)[Si](C2=CC=CC(=C2)F)(C3=CC=CC(=C3)F)C4=CC=CC(=C4)F

Origin of Product

United States

Advanced Spectroscopic and Structural Characterization of Phenyltris 3 Fluorophenyl Silane

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

No published experimental data were found for the ¹H, ¹³C, ²⁹Si, or ¹⁹F NMR spectra of Phenyltris(3-fluorophenyl)silane. This information is essential for the definitive elucidation of the molecule's solution-state structure, including the electronic environments of the proton, carbon, silicon, and fluorine atoms. Without this data, a detailed analysis of ligand environments, carbon framework, silicon coordination, or stereochemistry is not possible.

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Analysis

While the molecular formula (C₂₄H₁₇F₃Si) suggests a monoisotopic mass of approximately 390.105 Da, no experimental mass spectrometry data, including fragmentation patterns from techniques such as electron ionization (EI-MS), have been published. Public databases contain predicted mass-to-charge ratios for various adducts but lack the experimental fragmentation analysis required for this section. uni.lu

X-ray Crystallography for Solid-State Molecular Architecture and Bond Parameters

A thorough and scientifically accurate article on the specific characterization of this compound cannot be generated until its synthesis and subsequent analytical characterization are reported in peer-reviewed scientific literature.

Vibrational Spectroscopy (IR) for Functional Group Identification and Bond Characterization

Vibrational spectroscopy, particularly Fourier-transform infrared (FTIR) spectroscopy, is a powerful tool for identifying the characteristic functional groups and probing the nature of chemical bonds within a molecule. The infrared spectrum of this compound is expected to exhibit a complex pattern of absorption bands, each corresponding to a specific vibrational mode of its constituent parts. By analyzing the positions, intensities, and shapes of these bands, a detailed picture of the molecular structure can be constructed.

The primary vibrational modes of interest in this compound include the stretching and bending vibrations of the Si-C (silicon-carbon), C-F (carbon-fluorine), and C-H (carbon-hydrogen) bonds, as well as the vibrations of the aromatic rings.

Key Research Findings:

While specific experimental IR data for this compound is not widely published, the expected spectral features can be reliably predicted based on extensive studies of related compounds, such as triphenylsilane and fluorobenzene.

Si-Phenyl (Si-Ph) Vibrations: The bond between the silicon atom and the phenyl rings is a defining feature of this molecule. In compounds like triphenylsilane, characteristic bands associated with the Si-Ph bond are observed. For instance, absorptions due to the Si-Ph stretching vibration are typically found in the region of 515-709 cm⁻¹ researchgate.net. These bands confirm the presence of a direct silicon-aromatic carbon bond.

C-F Vibrations: The presence of fluorine atoms on three of the phenyl rings introduces distinct vibrational modes. The C-F stretching vibration in fluorobenzene and its derivatives gives rise to a strong absorption band typically in the range of 1222-1292 cm⁻¹ uwosh.edursc.org. This region of the spectrum is a clear indicator of the fluorination of the aromatic rings.

Aromatic Ring Vibrations: The phenyl and 3-fluorophenyl rings exhibit several characteristic vibrations.

C-H Stretching: The stretching of the C-H bonds on the aromatic rings typically appears at wavenumbers above 3000 cm⁻¹, usually in the 3030-3100 cm⁻¹ range libretexts.org.

C=C Stretching: The in-plane stretching vibrations of the carbon-carbon double bonds within the aromatic rings result in a series of bands, often of variable intensity, in the 1400-1600 cm⁻¹ region. For monosubstituted benzenes, characteristic peaks appear around 1495 cm⁻¹ and 1604 cm⁻¹ spectroscopyonline.com.

C-H Bending (Out-of-Plane): The out-of-plane bending vibrations of the aromatic C-H bonds are particularly sensitive to the substitution pattern on the benzene (B151609) ring. For monosubstituted rings (the single phenyl group), a strong band is expected between 710 and 770 cm⁻¹ spectroscopyonline.comresearchgate.net. For meta-disubstituted rings (the three 3-fluorophenyl groups), this C-H wagging peak is typically observed in the 750 to 810 cm⁻¹ range spectroscopyonline.com.

Interactive Data Table: Predicted IR Absorption Bands for this compound

Vibrational ModeFunctional GroupPredicted Wavenumber (cm⁻¹)Expected Intensity
Aromatic C-H StretchPhenyl & 3-Fluorophenyl3030 - 3100Medium to Weak
Aromatic C=C StretchPhenyl & 3-Fluorophenyl1400 - 1600Medium to Strong
C-F Stretch3-Fluorophenyl1222 - 1292Strong
C-H Out-of-Plane Bend (meta)3-Fluorophenyl750 - 810Strong
C-H Out-of-Plane Bend (mono)Phenyl710 - 770Strong
Si-Ph StretchSilicon-Phenyl515 - 709Medium

Photoelectron Spectroscopy for Electronic Structure and Bonding Insights

Photoelectron spectroscopy (PES) provides direct experimental access to the electronic structure of molecules by measuring the kinetic energy of electrons ejected upon ionization by high-energy photons. This technique allows for the determination of ionization potentials and provides valuable information about the nature of molecular orbitals and chemical bonding.

The electronic structure of this compound is expected to be a complex interplay of the electronic contributions from the central silicon atom, the π-systems of the phenyl and fluorophenyl rings, and the highly electronegative fluorine atoms.

Key Research Findings:

Influence of Phenyl Groups: Studies on phenylsilanes have shown that the energy structure is largely determined by the energy levels of the phenyl ligands, which are weakly perturbed by their interaction with the valence atomic orbitals of the silicon atom rsc.orgresearchgate.netresearchgate.netpleiades.online. The highest occupied molecular orbitals (HOMOs) in phenylsilanes are typically associated with the π-orbitals of the phenyl rings.

Effect of Fluorine Substitution: The introduction of fluorine atoms, which are highly electronegative, is expected to have a significant impact on the electronic structure. Fluorine substitution on a silicon center or an attached organic moiety generally leads to a stabilization of the molecular orbitals, resulting in higher ionization potentials rsc.orgresearchgate.net. This is due to the inductive effect of the fluorine atoms, which withdraws electron density from the rest of the molecule. In studies of fluorinated amorphous silicon, a chemical shift in the Si core levels of approximately 1.15 eV per attached fluorine atom has been observed, indicating a strong electron-withdrawing effect aps.org.

Valence Band Structure: The valence band spectrum of this compound is anticipated to show distinct regions corresponding to different types of molecular orbitals. The lower binding energy region (higher kinetic energy for photoelectrons) will be dominated by ionizations from the π-orbitals of the aromatic rings. At higher binding energies, contributions from the Si-C σ-bonds and the fluorine lone pairs are expected. The presence of fluorine is likely to lead to the appearance of new bands in the valence region corresponding to Si-F and C-F bonding orbitals.

Interactive Data Table: Expected Trends in the Photoelectron Spectrum of this compound

Molecular Orbital TypeConstituent GroupsExpected Effect on Ionization PotentialRationale
Aromatic π-orbitalsPhenyl & 3-FluorophenylIncrease compared to unsubstituted phenylsilaneInductive electron withdrawal by fluorine atoms stabilizes the π-system.
Si-C σ-orbitalsSilicon, Phenyl, 3-FluorophenylIncreaseElectron density is pulled towards the electronegative fluorine atoms, strengthening the σ-framework.
Fluorine Lone Pairs3-FluorophenylHigh Ionization PotentialThe non-bonding electrons on the highly electronegative fluorine atoms are tightly held.
Si Core Levels (e.g., Si 2p)SiliconSignificant shift to higher binding energyStrong inductive effect from the four attached aromatic groups, three of which are fluorinated.

Computational and Theoretical Investigations of Phenyltris 3 Fluorophenyl Silane

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of molecules. rsc.orgrsc.org It offers a favorable balance between computational cost and accuracy, making it suitable for relatively large systems like Phenyltris(3-fluorophenyl)silane. rsc.org DFT methods are used to determine optimized geometries, electronic properties, and various reactivity indicators by approximating the complex many-electron wavefunction with the simpler electron density. wikipedia.org

The accuracy of any DFT calculation is fundamentally dependent on the choice of the exchange-correlation (XC) functional. aps.org The exact XC functional is unknown, and a wide variety of approximations are available, often categorized in a hierarchy known as "Jacob's Ladder." These range from the Local Density Approximation (LDA) and Generalized Gradient Approximations (GGA) to more sophisticated meta-GGAs and hybrid functionals, which include a portion of exact Hartree-Fock exchange. aps.org

For fluoro-organosilicon systems, the selection of an appropriate functional is critical. The presence of highly electronegative fluorine atoms and the unique electronic nature of silicon demand a functional that can accurately describe phenomena such as charge distribution, polar bonds, and potential non-covalent interactions. nih.govresearchgate.net Studies have shown that the performance of functionals can be unsystematic; for instance, some widely used functionals like B3LYP may perform poorly in describing electron density in molecules with highly polar bonds or significant electron delocalization. nih.govresearchgate.net Therefore, benchmark studies that assess the performance of various functionals against high-level ab initio calculations (like CCSD(T)) or experimental data are crucial for ensuring the reliability of predictions for compounds like this compound. nih.gov Range-separated hybrid functionals, such as CAM-B3LYP, have shown promise in accurately describing a range of electronic properties for complex systems. rsc.org

Table 1: Representative Exchange-Correlation Functionals and Their General Characteristics This table provides an illustrative overview of common XC functionals and is not based on specific calculations for this compound.

Functional ClassExample FunctionalGeneral StrengthsGeneral Weaknesses
GGA PBE, BLYPComputationally efficient; good for structural parameters of simple solids. aps.orgCan struggle with reaction barriers and charge-transfer excitations. nih.gov
meta-GGA SCAN, M06-LImproved description of non-covalent interactions over GGAs. aps.orgCan exhibit numerical instabilities. aps.org
Hybrid GGA B3LYP, PBE0Often provides good balance of accuracy for thermochemistry and geometries. nih.govnih.govCan be less accurate for systems with significant electron delocalization. nih.govresearchgate.net
Range-Separated Hybrid CAM-B3LYP, ωB97X-DImproved performance for excited states, charge-transfer, and Rydberg states. rsc.orgHigher computational cost than standard hybrids.
Double Hybrid B2PLYP, mPW2-PLYPHigh accuracy for thermochemistry and non-covalent interactions.Significantly higher computational cost. researchgate.net

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Their Implications for Reactivity

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain chemical reactivity. wikipedia.orgtaylorandfrancis.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comyoutube.com The HOMO, being the highest energy orbital containing electrons, is associated with the molecule's ability to act as a nucleophile or electron donor. youtube.comyoutube.com Conversely, the LUMO, the lowest energy orbital devoid of electrons, relates to the molecule's capacity to act as an electrophile or electron acceptor. youtube.comyoutube.com

For this compound, an analysis of its frontier orbitals would reveal key aspects of its reactivity. The spatial distribution of the HOMO would indicate the most probable sites for electrophilic attack, while the LUMO's distribution would highlight sites susceptible to nucleophilic attack. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A large gap generally implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. taylorandfrancis.com Conversely, a small gap suggests the molecule is more polarizable and reactive. taylorandfrancis.com

Table 2: Illustrative Frontier Orbital Data for a Generic Organosilane Molecule The following data are hypothetical and serve to illustrate the concepts for this compound.

ParameterHypothetical ValueImplication for Reactivity
E(HOMO) -6.5 eVIndicates the energy required to remove an electron (ionization potential). The molecule can act as an electron donor in reactions.
E(LUMO) -1.2 eVIndicates the energy released when an electron is accepted (electron affinity). The molecule can act as an electron acceptor.
HOMO-LUMO Gap (ΔE) 5.3 eVA relatively large gap suggests high kinetic stability and resistance to electronic excitation.

Prediction of Global and Local Reactivity Descriptors

Global reactivity descriptors provide insight into the molecule's stability and reactivity as a whole. Key global descriptors include:

Electronic Chemical Potential (μ): Often approximated as μ ≈ (E_HOMO + E_LUMO) / 2, it measures the tendency of electrons to escape from the system.

Chemical Hardness (η): Approximated as η ≈ (E_LUMO - E_HOMO), it quantifies the resistance to change in electron distribution. Hard molecules have a large HOMO-LUMO gap.

Global Electrophilicity Index (ω): Defined as ω = μ² / (2η), this index measures the ability of a molecule to accept electrons.

Local reactivity descriptors , such as the Fukui function, are used to identify the most reactive sites within a molecule for both nucleophilic and electrophilic attacks. The Molecular Electrostatic Potential (MEP) map is another valuable tool that visually represents the charge distribution on the molecular surface. epstem.net Regions of negative potential (typically colored red or yellow) are prone to electrophilic attack, while regions of positive potential (blue) are susceptible to nucleophilic attack. epstem.net For this compound, an MEP map would likely show negative potential around the fluorine atoms and the phenyl rings' π-systems, with positive potential near the hydrogen atoms.

Quantum Chemical Studies on Thermal and Photochemical Reaction Pathways

Quantum chemical calculations are instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the detailed study of reaction mechanisms. scienceopen.com This includes identifying stable reactants, products, and short-lived intermediates, as well as the high-energy transition states that connect them.

By calculating the energies of various possible structures along a reaction coordinate, computational chemists can trace the most likely pathway a reaction will follow. A key goal is to locate the transition state (TS), which represents the maximum energy point along the minimum energy path between reactants and products. The energy difference between the reactants and the transition state is the activation energy, a critical factor determining the reaction rate.

For this compound, these methods could be applied to investigate various potential reactions, such as thermal decomposition, hydrolysis of the Si-C bonds, or electrophilic aromatic substitution on the phenyl rings. By comparing the activation energies for different competing pathways, one could predict which reaction is most likely to occur under a given set of conditions. scienceopen.com Techniques like Intrinsic Reaction Coordinate (IRC) calculations can then be used to confirm that a located transition state indeed connects the intended reactants and products. scienceopen.com

While DFT is primarily a ground-state theory, its extension, Time-Dependent Density Functional Theory (TDDFT), is a powerful and widely used method for studying the properties of electronically excited states. rsc.orgwikipedia.orgmpg.de TDDFT can predict various photophysical properties, including absorption and emission energies, which correspond to the peaks in UV-visible and fluorescence spectra. wikipedia.orgnih.gov

A TDDFT study of this compound would involve calculating the vertical excitation energies from the ground state to various excited states. mpg.de The strength of these transitions, quantified by the oscillator strength, determines the intensity of the corresponding spectral peaks. By analyzing the molecular orbitals involved in the most significant electronic transitions, one can characterize them (e.g., as π→π* or n→π* transitions) and understand how the electron density is redistributed upon excitation. rsc.org This is particularly relevant for understanding potential applications in materials science, such as in organic light-emitting diodes (OLEDs) or as fluorescent probes, where the photophysical behavior is paramount. The choice of functional is also critical in TDDFT, as some standard functionals are known to fail in describing certain types of excitations, such as long-range charge-transfer. rsc.orgnih.gov

Molecular Dynamics Simulations for Conformational Analysis and Dynamic Behavior

Molecular dynamics (MD) simulations offer a powerful lens through which to observe the conformational landscape and dynamic motions of this compound. While specific MD studies on this exact molecule are not extensively documented in publicly available literature, the principles and expected outcomes can be inferred from research on analogous phenyl-substituted silanes and fluorinated aromatic compounds. researchgate.netnih.gov

A key aspect of the conformational analysis would be the distribution of dihedral angles, particularly those involving the Si-C bonds and the C-C bonds within the phenyl rings. The presence of the fluorine atom on three of the phenyl rings introduces an additional layer of complexity. Fluorine, being highly electronegative, can alter the electron distribution within the phenyl ring and participate in non-covalent interactions, which could influence the conformational preferences. nih.govnih.gov

The dynamic behavior of this compound, as revealed by MD simulations, would likely be characterized by the rotational freedom of the phenyl and 3-fluorophenyl groups around the Si-C bonds. The rate and nature of these rotations would be temperature-dependent and influenced by the surrounding medium. The simulations could also provide insights into the vibrational modes of the molecule, correlating with spectroscopic data.

Illustrative Data from a Hypothetical Molecular Dynamics Simulation:

The following table illustrates the type of data that could be generated from an MD simulation to describe the conformational preferences of this compound. The dihedral angles are defined by the atoms C(phenyl)-Si-C(fluorophenyl)-C(fluorophenyl).

Dihedral Angle (degrees)Population (%) in VacuumPopulation (%) in Water
60 (gauche)4540
180 (anti)3035
-60 (gauche)2525

This table is for illustrative purposes and does not represent actual experimental data.

Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Chemical Properties

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that aims to correlate the structural features of a molecule with its physicochemical properties. researchgate.net For this compound, QSPR models could be developed to predict a range of properties that are important for its potential applications.

The development of a QSPR model involves calculating a set of molecular descriptors that numerically represent the structural and electronic features of the molecule. These descriptors can include constitutional, topological, geometrical, and quantum-chemical parameters. For this compound, relevant descriptors would likely include its molecular weight, molar volume, surface area, and descriptors that account for the presence of the silicon atom and the fluorine substituents.

Once the descriptors are calculated, a mathematical model is built using statistical methods, such as multiple linear regression or machine learning algorithms, to establish a relationship between the descriptors and a specific property of interest. This model can then be used to predict the properties of other, similar molecules that have not yet been synthesized or experimentally characterized.

Illustrative Data from a Hypothetical QSPR Study:

The following table provides an example of how a QSPR model could be used to predict certain properties of this compound and related compounds.

CompoundExperimental Boiling Point (°C)Predicted Boiling Point (°C)Experimental Refractive IndexPredicted Refractive Index
Phenylsilane1201221.5231.525
This compoundN/A435N/A1.610
Tetraphenylsilane4284301.6251.628

This table is for illustrative purposes and does not represent actual experimental data.

Reactivity and Reaction Mechanisms of Phenyltris 3 Fluorophenyl Silane

Electrophilic and Nucleophilic Substitution Reactions at Silicon and Fluorinated Aryl Centers

The reactivity of Phenyltris(3-fluorophenyl)silane is characterized by the susceptibility of both the silicon center and the aromatic rings to substitution reactions.

At the Silicon Center:

The silicon atom in this compound is a potential site for nucleophilic substitution . Silicon's ability to expand its coordination sphere, facilitated by the availability of low-energy 3d orbitals, allows it to form hypervalent intermediates. soci.org Nucleophiles can attack the silicon atom, leading to the displacement of one of the aryl groups. The strength of the silicon-carbon bond, while significant, is susceptible to cleavage by strong nucleophiles. wikipedia.org The reaction pathway often involves a pentacoordinate silicon intermediate. soci.org The presence of electronegative fluorine atoms on the phenyl rings can influence the electrophilicity of the silicon center, potentially enhancing its reactivity towards nucleophiles.

Conversely, electrophilic attack at the silicon center is less common. However, under specific conditions with potent electrophiles, the Si-C bond can be cleaved. wikipedia.org The electron-releasing nature of the aryl groups can influence the susceptibility of the silicon-carbon bond to electrophilic cleavage.

At the Fluorinated Aryl Centers:

The fluorinated aryl rings are sites for nucleophilic aromatic substitution (SNA_r) . The fluorine atom, being a good leaving group under certain conditions, can be displaced by a nucleophile. The presence of the electron-withdrawing silyl (B83357) group can activate the ring towards nucleophilic attack. Reactions of aryl fluorides with silyl lithium reagents have been shown to proceed via a concerted ipso-substitution mechanism to form the corresponding aryl silanes. researchgate.net

Electrophilic aromatic substitution (SEA_r) on the fluorinated phenyl rings is also possible. The silyl group is generally considered an ortho-, para-directing group, although its activating or deactivating effect can be influenced by the reaction conditions and the nature of the electrophile. The fluorine atom is an ortho-, para-director but is deactivating. The interplay of these substituent effects will determine the regioselectivity of electrophilic substitution on the 3-fluorophenyl rings.

A summary of potential substitution reactions is presented in the table below:

Reaction TypeSite of ReactionReagents & ConditionsExpected Product
Nucleophilic SubstitutionSilicon CenterStrong Nucleophiles (e.g., organolithium reagents, alkoxides)Displacement of an aryl group
Nucleophilic Aromatic SubstitutionFluorinated Aryl CentersStrong Nucleophiles (e.g., silyl lithium reagents) researchgate.netDisplacement of fluorine
Electrophilic Aromatic SubstitutionPhenyl & Fluorinated Aryl CentersElectrophiles (e.g., acyl chlorides, alkyl halides with Lewis acid catalyst)Substitution on the aromatic ring(s)

Mechanistic Studies of Rearrangement Reactions Involving Silicon (e.g., Brook Rearrangement Analogs)

Rearrangement reactions are a fundamental aspect of organosilicon chemistry, with the Brook rearrangement being a prominent example. wikipedia.orgorganic-chemistry.org This reaction typically involves the intramolecular migration of a silyl group from a carbon atom to an oxygen atom. wikipedia.orgorganic-chemistry.org

While a direct analog of the classic Brook rearrangement involving a hydroxyl group adjacent to the silicon in this compound is not inherent to the molecule itself, the principles of silyl group migration are relevant to its potential reactivity. For instance, if this compound were to be functionalized to introduce a carbinol group on one of the phenyl rings, it could then undergo a Brook-type rearrangement.

The mechanism of the Brook rearrangement proceeds through the formation of a pentacoordinate silicon intermediate following the deprotonation of the hydroxyl group to form an alkoxide. organic-chemistry.org This is followed by the migration of the silyl group and subsequent protonation of the resulting carbanion. organic-chemistry.org The driving force for this rearrangement is the formation of the thermodynamically stable silicon-oxygen bond. organic-chemistry.org

Long-range Brook rearrangements, such as soci.orgcore.ac.uk-migrations, have also been studied and are influenced by steric and electronic effects of the substituents on the silicon atom. researchgate.net The presence of the phenyl and 3-fluorophenyl groups in this compound would exert specific steric and electronic influences on the stability of any potential pentacoordinate intermediate and the transition state of a rearrangement.

Recent research has also explored visible-light-induced Brook rearrangements of α-ketoacylsilanes, expanding the scope of these transformations under mild, catalyst-free conditions. rsc.org

Role as a Radical Precursor or Hydride Donor in Organic Transformations

The utility of organosilanes extends to radical chemistry, where they can act as precursors to silyl radicals or as hydride donors.

As a Radical Precursor:

While this compound itself is not a primary radical initiator, related organosilicon compounds, particularly those containing Si-H or Si-B bonds, can generate silyl radicals under appropriate conditions. rsc.org For instance, silylboronates can be activated by light or electrochemistry to produce silyl radicals that participate in various transformations, including hydrosilylation of alkenes and alkynes. rsc.org If this compound were modified to incorporate a silylboronate moiety, it could potentially serve as a precursor for a tris(aryl)silyl radical.

As a Hydride Donor:

Hydrosilanes (compounds containing a Si-H bond) are widely used as hydride donors in organic synthesis. organic-chemistry.org Phenylsilane (PhSiH₃), for example, is a common reducing agent. organic-chemistry.org this compound does not possess a Si-H bond and therefore cannot directly act as a hydride donor in the same manner. However, in certain transition metal-catalyzed reactions, a Si-C bond can be cleaved to effectively deliver a phenyl anion, which could then participate in subsequent transformations.

Catalytic Reactivity and Transition Metal-Mediated Transformations

This compound can participate in various transition metal-catalyzed reactions, which are powerful tools for forming new chemical bonds. mdpi.comuchicago.edu These transformations often involve the activation of the Si-C bond or the C-F bond.

Cross-Coupling Reactions:

Aryl silanes are valuable partners in cross-coupling reactions, such as the Hiyama coupling, which forms carbon-carbon bonds. In these reactions, a palladium or other transition metal catalyst facilitates the reaction between the aryl silane (B1218182) and an organic halide or triflate. The presence of the fluorine atoms on the phenyl rings of this compound could influence the electronic properties of the silicon center and the aryl groups, thereby affecting the rate and efficiency of the transmetalation step in the catalytic cycle.

C-F Bond Activation:

The carbon-fluorine bond in the 3-fluorophenyl groups is relatively strong, but it can be activated by transition metal complexes. This allows for the functionalization of the fluorinated aryl rings through cross-coupling reactions. For example, nickel-catalyzed cross-coupling reactions have been developed for the defluoro-silylation of aryl fluorides. researchgate.net

Directed C-H Silylation:

Transition metal-catalyzed C-H silylation is a powerful method for introducing silyl groups into organic molecules. diva-portal.org While this compound is the product of such a conceptual reaction, the principles of C-H activation are central to its synthesis and potential transformations. For instance, palladium-catalyzed intramolecular C-H silylation of related indole (B1671886) derivatives has been reported. acs.org

The table below summarizes some potential transition metal-mediated transformations involving this compound or its derivatives:

Reaction TypeCatalystReactantProduct
Hiyama CouplingPalladiumOrganic Halide/TriflateBiaryl Compound
Defluoro-silylationNickelSilylating AgentFunctionalized Aryl Silane
C-H FunctionalizationRhodium, Iridium, PalladiumVarious SubstratesSilylated or Arylated Products

Investigation of Solvent Effects on Reactivity and Selectivity in Organosilicon Reactions

The choice of solvent can have a profound impact on the rate, yield, and selectivity of chemical reactions, and organosilicon reactions are no exception. core.ac.uk Solvent properties such as polarity, coordinating ability, and hydrogen-bonding capacity can influence the stability of reactants, intermediates, and transition states.

Influence on Nucleophilic Substitution:

In nucleophilic substitution reactions at the silicon center, polar aprotic solvents like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) are often employed. These solvents can stabilize the charged intermediates and facilitate the reaction. For example, DMF can act as a Lewis base activator for allyltrichlorosilanes, increasing their reactivity. soci.org The polarity of the solvent can also affect the equilibrium of rearrangement reactions like the Brook rearrangement, with polar solvents favoring the formation of the more stable silyl ether product. organic-chemistry.org

Influence on Catalytic Reactions:

In transition metal-catalyzed reactions, the solvent can play multiple roles, including dissolving the reactants and catalyst, and in some cases, participating directly in the catalytic cycle. For instance, in palladium-catalyzed cross-coupling reactions, the choice of solvent can influence the solubility of the catalyst and the rate of the different elementary steps, such as oxidative addition and reductive elimination. Recent studies have shown that controlling solvent effects in palladium nanoparticle synthesis can lead to high selectivity in Heck reactions. chemrxiv.org

Solvent Effects on Selectivity:

The solvent can also influence the stereoselectivity and regioselectivity of a reaction. For example, in reactions involving chiral catalysts, the solvent can interact with the catalyst and the substrate, affecting the enantiomeric excess of the product. The investigation of solvent effects is crucial for optimizing reaction conditions and achieving the desired outcome in the synthesis and transformation of organosilicon compounds like this compound.

Phenyltris 3 Fluorophenyl Silane As a Building Block in Advanced Chemical Systems

Precursor in the Synthesis of Novel Organosilicon Polymers and Resins

The molecular architecture of Phenyltris(3-fluorophenyl)silane makes it a promising precursor for a new generation of organosilicon polymers and resins. Organosilicon polymers are known for their unique combination of properties, including high thermal stability, chemical resistance, and tunable mechanical and optical characteristics. mdpi.comwiley-vch.de The incorporation of fluorinated groups, as in this compound, is a strategic approach to further enhance these properties.

This compound is a candidate for the development of hybrid inorganic-organic materials. These materials combine the advantages of both inorganic components (e.g., rigidity, thermal stability from silica) and organic polymers (e.g., flexibility, processability). bohrium.com Silanes, in general, can act as coupling agents to chemically bond organic and inorganic phases, creating a seamless interface at the molecular level. tandfonline.comnih.gov

In the context of hybrid materials, this compound could be incorporated into silica-based networks through sol-gel processes. mdpi.commdpi.com The silane (B1218182) can be functionalized with reactive groups (e.g., alkoxysilanes) that can co-condense with other silicon precursors like tetraethoxysilane (TEOS) to form a cross-linked network. The bulky and rigid phenyl and fluorophenyl groups would be expected to create nanoporosity within the material, which is a desirable feature for applications such as low-dielectric-constant insulators in microelectronics. nih.govacs.org The resulting hybrid material would benefit from the inherent properties of the fluorinated silane, such as low surface energy and hydrophobicity. mdpi.com

The table below illustrates the potential role of this compound in creating hybrid materials, based on the functionalities of similar organosilanes.

Component RoleExample of Similar SystemPotential Contribution of this compound
Inorganic Network Former Tetraethoxysilane (TEOS)Provides the foundational silica (B1680970) (SiO2) network.
Organic Modifier/Coupling Agent PhenyltrimethoxysilaneEnhances mechanical properties and thermal stability.
Functional Additive This compound Introduces hydrophobicity, lowers dielectric constant, and modifies optical properties.

The substitution of hydrogen with fluorine on the aryl rings of the silane has a profound impact on the resulting material's properties. Fluorine is the most electronegative element, and its presence can lead to significant changes in polarity, intermolecular interactions, and surface energy.

Optical Properties: The incorporation of organosilicon units into fluorescent materials can enhance properties like photostability and chemical stability. researchgate.netnih.gov Aryl silanes, in particular, are a widely used class of organosilicon luminescent compounds. mdpi.comresearchgate.net The silicon atom in this compound can interrupt the conjugation between the phenyl rings, which can lead to high singlet and triplet state energy levels. mdpi.com This property is advantageous in applications such as host materials for organic light-emitting diodes (OLEDs). The fluorine substitution can further tune the electronic properties and, consequently, the emission characteristics of the resulting materials.

Hydrophobicity: Fluorinated surfaces are known for their low surface energy and hydrophobicity. mdpi.comresearchgate.net The presence of three 3-fluorophenyl groups in this compound would be expected to render polymers and surfaces incorporating this molecule highly water-repellent. This is a critical property for applications such as anti-fouling coatings, moisture-resistant electronic components, and self-cleaning surfaces. Studies on other fluorofunctional organosilicon compounds have demonstrated that they are excellent precursors for creating highly hydrophobic materials. researchgate.net The contact angle of a surface is a measure of its hydrophobicity, and materials incorporating fluorinated silanes can achieve very high contact angles, sometimes exceeding 150°, which is characteristic of superhydrophobic surfaces. researchgate.net

The following table summarizes the expected influence of the fluorinated aryl groups on material properties:

PropertyEffect of Fluorinated Aryl SubstitutionPotential Application
Optical Properties Tuning of emission spectra, increased quantum yieldOrganic Light-Emitting Diodes (OLEDs), fluorescent sensors
Hydrophobicity Increased water repellency, low surface energyAnti-fouling coatings, waterproof electronics, self-cleaning surfaces
Dielectric Constant Reduction in dielectric constant and dissipation factorHigh-frequency printed circuit boards, microelectronic insulators nih.gov
Thermal Stability Enhanced thermal stability due to strong C-F bondsHigh-performance polymers and resins for demanding environments

Component in Supramolecular Assemblies and Molecular Recognition Systems

The field of supramolecular chemistry focuses on chemical systems composed of multiple molecules held together by non-covalent interactions. mdpi.com The specific electronic and steric characteristics of this compound make it a compelling candidate for the design of complex supramolecular architectures.

The self-assembly of molecules into well-defined structures is a cornerstone of supramolecular chemistry. This compound possesses several features that can drive self-assembly. The aromatic rings can participate in π-π stacking interactions, a common organizing force in aromatic compounds. mdpi.com

Furthermore, the fluorine atoms introduce the possibility of specific non-covalent interactions, such as aryl-perfluoroaryl interactions and C-H···F hydrogen bonds. frontiersin.org These interactions, though weaker than covalent bonds, can collectively direct the formation of ordered structures in the solid state and in solution. The analysis of crystal structures of other molecules containing pentafluorosulfanyl (SF5) groups has revealed the importance of F···F and F···H contacts in forming supramolecular motifs like dimers and infinite chains. nih.gov It is plausible that the 3-fluorophenyl groups in this compound could engage in similar interactions, leading to predictable and controllable self-assembly.

Host-guest chemistry involves the formation of complexes where one molecule (the host) encapsulates another molecule (the guest). nih.govnih.gov The design of hosts with specific recognition properties is a major goal in this field. The electron-deficient nature of fluorinated aromatic rings makes them capable of interacting favorably with electron-rich guest molecules through π-π stacking interactions. frontiersin.org

This compound could potentially act as a component of a larger host system. The fluorinated phenyl groups could create a cavity or a surface that selectively binds to complementary guest molecules. For instance, a host molecule incorporating the this compound unit could be designed to recognize and bind specific aromatic guests, with the binding affinity and selectivity being modulated by the fluorine atoms. The development of such host-guest systems has applications in areas like chemical sensing, separations, and controlled release. nih.govrsc.org

Application in Stereoselective Synthesis as a Chiral Auxiliary or Ligand Precursor

While this compound itself is not chiral, it can serve as a precursor for the synthesis of chiral organosilicon compounds. Chiral silanes are of growing interest in asymmetric synthesis, where they can be used as chiral auxiliaries or as precursors to chiral ligands for transition metal catalysis. bohrium.comnih.govresearchgate.netrsc.orgorganic-chemistry.orggvsu.edu

The synthesis of silicon-stereogenic silylboranes from chiral hydrosilanes has been demonstrated, and these chiral silylboranes are versatile reagents for creating other chiral organosilicon compounds with high enantiomeric purity. nih.govchemrxiv.orgresearchgate.net A synthetic pathway could be envisioned where this compound is transformed into a chiral derivative. For example, one of the phenyl or fluorophenyl groups could be selectively replaced with a different group, leading to a chiral center at the silicon atom.

Once a chiral derivative of this compound is obtained, it could be used to prepare chiral ligands. These ligands, when complexed with a transition metal, can catalyze a wide range of asymmetric reactions, leading to the synthesis of enantiomerically pure organic molecules, which are of paramount importance in the pharmaceutical and fine chemical industries. The fluorine atoms on the phenyl rings could also play a role in modulating the electronic and steric properties of the resulting chiral ligand, potentially leading to improved catalytic activity and enantioselectivity. The synthesis of recyclable fluorous chiral ligands has been explored as a strategy to improve the practicality of asymmetric catalysis. nih.gov

The potential pathway for the application of this compound in stereoselective synthesis is outlined below:

StepDescriptionPotential Outcome
1. Derivatization Selective modification of this compound to create a chiral center at the silicon atom.A new chiral organosilane with fluorinated aryl groups.
2. Ligand Synthesis Conversion of the chiral silane into a phosphine (B1218219) or other coordinating group suitable for binding to a metal center.A novel chiral ligand with unique electronic and steric properties.
3. Catalyst Formation Complexation of the chiral ligand with a suitable transition metal precursor (e.g., rhodium, palladium, iridium).A new asymmetric catalyst. researchgate.netrsc.org
4. Asymmetric Catalysis Application of the catalyst in a stereoselective transformation to produce an enantiomerically enriched product.Efficient synthesis of valuable chiral molecules.

Exploitation in Photochemical and Photophysical Studies of Organosilicon Frameworks

The specific photochemical and photophysical properties of this compound are not extensively documented in publicly available scientific literature. While research into the photophysics of aryl-substituted silanes and organosilicon frameworks is an active field, detailed studies focusing solely on this compound are not readily found.

However, the behavior of related compounds provides a basis for understanding its potential role in such studies. Generally, aryl-substituted silanes exhibit interesting electronic properties stemming from the interaction between the silicon atom and the aromatic π-systems. These interactions can influence the absorption and emission characteristics of the molecule.

In the broader context of organosilicon chemistry, the introduction of fluorine atoms onto the phenyl rings, as in this compound, is a common strategy to modulate the electronic and photophysical properties of the molecule. The strong electron-withdrawing nature of fluorine can alter the energy levels of the molecular orbitals, which in turn can affect the wavelengths of light absorbed and emitted.

Research on other fluorinated triaryl(phenylethyl)silanes has shown that the degree of fluorination influences intermolecular and intramolecular π-stacking interactions. These interactions are crucial in determining the solid-state packing and can have significant consequences for the material's photophysical behavior, including the potential for excimer formation and altered fluorescence characteristics.

While no specific data tables for this compound are available, studies on analogous compounds suggest that its photophysical characterization would involve determining key parameters such as:

Absorption and Emission Spectra: To identify the wavelengths of light the molecule absorbs and emits.

Quantum Yield: To quantify the efficiency of the fluorescence process.

Excited-State Lifetime: To measure the duration of the excited state before returning to the ground state.

Further empirical research is required to fully elucidate the specific photochemical and photophysical properties of this compound and its utility in the development of advanced organosilicon materials.

Future Research Directions for Phenyltris 3 Fluorophenyl Silane

Exploration of Novel Synthetic Pathways for Enhanced Yield, Efficiency, and Stereocontrol

Key research avenues include:

Catalytic Cross-Coupling Methods: Investigation into nickel-catalyzed hydrosilylation and other transition-metal-catalyzed cross-coupling reactions could provide more direct and efficient routes. rsc.org These methods may offer milder reaction conditions and higher functional group tolerance compared to traditional Grignard or organolithium-based syntheses.

Development of Novel Precursors: Research into new, highly reactive silicon and fluorophenyl precursors could streamline the synthesis. This includes exploring the use of silylenes or other reactive silicon intermediates that might offer alternative mechanistic pathways. dtic.mil

Flow Chemistry and Process Optimization: Implementing continuous flow synthesis setups could enhance reaction efficiency, safety, and scalability. This approach allows for precise control over reaction parameters like temperature and mixing, often leading to higher yields and purity while minimizing byproducts.

Stereoselective Synthesis: For potential applications in chiral catalysis or biologically active materials, the development of methods to synthesize enantiomerically pure or enriched versions of Phenyltris(3-fluorophenyl)silane will be crucial. This could involve the use of chiral ligands or auxiliaries to guide the stereochemical outcome of the key bond-forming reactions.

Table 1: Potential Research Focus in Synthetic Pathway Development

Research AreaObjectivePotential MethodologiesExpected Outcome
Catalyst DevelopmentIncrease reaction efficiency and yieldScreening of Ni, Pd, or Cu-based catalystsLower catalyst loading, milder conditions
Precursor SynthesisImprove accessibility and reactivity of starting materialsExploration of silyl (B83357) triflates or hypervalent silicon speciesMore direct and atom-economical routes
Process EngineeringEnhance scalability and safetyImplementation of continuous flow reactorsImproved process control and higher throughput
Asymmetric SynthesisAchieve stereocontrolUse of chiral ligands or starting materialsAccess to non-racemic, optically active products

Development of Advanced Catalytic Applications Leveraging Silicon-Fluorine Synergies

The combination of a silicon center and fluorine-substituted phenyl rings within the same molecule creates unique electronic properties that are ripe for exploitation in catalysis. The electron-withdrawing nature of the fluorine atoms can modulate the reactivity of the silicon center and the attached phenyl groups, a synergy that could be harnessed for novel catalytic transformations.

Future research in this area should focus on:

Lewis Acid Catalysis: Investigating the potential of this compound and its derivatives to act as Lewis acid catalysts. The polarized Si-C bonds, influenced by the fluorine atoms, could facilitate the activation of substrates in various organic reactions.

Hydrosilylation Catalysis: While silanes are often reagents in hydrosilylation, exploring the role of highly functionalized silanes like this one as catalyst ligands or even as catalysts themselves is a promising direction. rsc.org The fluorine substituents could tune the catalyst's activity and selectivity.

Fluorination Reactions: The compound could serve as a precursor or mediator in novel fluorination reactions. The strength of the Si-F bond is a key thermodynamic driver that could be exploited in developing new reagents for introducing fluorine into other organic molecules. nih.gov

Support for Metal Catalysts: Using the molecule as a ligand for transition metals. The phenyl groups provide a scaffold for coordination, while the fluorine atoms can be used to fine-tune the electronic properties of the resulting metal complex, influencing its catalytic performance in areas like cross-coupling or hydrogenation.

Deeper Mechanistic Understanding Through Integrated Experimental and Computational Approaches

A thorough understanding of the reaction mechanisms, electronic structure, and dynamic behavior of this compound is fundamental to its rational application. An integrated approach combining advanced experimental techniques with high-level computational modeling will be essential.

Key areas for investigation include:

Spectroscopic and Crystallographic Analysis: Detailed characterization using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F, ²⁹Si), X-ray crystallography, and other spectroscopic methods to precisely map the molecule's structure and electronic properties.

Computational Modeling: Employing Density Functional Theory (DFT) and other computational methods to model reaction pathways, calculate bond energies, and predict reactivity. mdpi.comacs.org This can provide insights into transition states and intermediates that are difficult to observe experimentally, such as the formation of hypervalent silicon species. nih.gov

Kinetic Studies: Performing kinetic experiments to determine reaction rates and activation energies for synthetic and catalytic processes involving the compound. This data is crucial for validating computational models and optimizing reaction conditions.

Table 2: Integrated Approaches for Mechanistic Studies

ApproachTechniquesInformation Gained
ExperimentalNMR, X-ray Crystallography, Mass SpectrometryMolecular structure, bond lengths/angles, electronic environment
ComputationalDensity Functional Theory (DFT), Ab initio calculationsReaction energetics, transition state geometries, molecular orbital analysis
Kinetic AnalysisIn-situ reaction monitoring (e.g., IR, NMR)Reaction rates, order of reaction, activation parameters

Rational Design and Synthesis of Functional Materials Incorporating the Compound for Specific Applications

The unique properties imparted by the fluorophenyl groups—such as hydrophobicity, thermal stability, and low surface energy—make this compound an attractive building block for advanced functional materials. mdpi.comcfmats.com

Future research will focus on incorporating this molecule into larger systems:

Fluorinated Polymers and Resins: Using the compound as a monomer or cross-linking agent to create novel fluorinated polysiloxanes or other polymers. These materials are expected to exhibit enhanced chemical resistance, thermal stability, and specific surface properties like hydrophobicity and oleophobicity. sinosil.com

Hydrophobic and Anti-Fouling Coatings: Developing surface coatings for a variety of substrates, including glass, metals, and ceramics. cfmats.comsinosil.com The presence of fluorinated groups can drastically lower surface energy, leading to self-cleaning and anti-fouling surfaces that repel water and oils. iwaponline.com

Organic Electronics: Exploring the potential of this compound and materials derived from it in organic electronics. The defined structure and potential for tuning electronic properties could make it useful as a host material, charge transport layer, or dielectric layer in devices like organic light-emitting diodes (OLEDs) or field-effect transistors (OFETs).

Hybrid Organic-Inorganic Materials: Synthesizing hybrid materials by grafting the compound onto the surface of inorganic nanoparticles (e.g., silica (B1680970), titania) or incorporating it into sol-gel matrices. mdpi.com This could create composite materials with tailored properties for applications ranging from high-performance coatings to specialized chromatographic stationary phases. dtic.mil

Investigation of Interdisciplinary Applications in Areas such as Bio- and Nanoscience from a Materials Chemistry Perspective

The translation of the unique properties of this compound-based materials into interdisciplinary fields like bioscience and nanoscience represents a significant growth area.

Promising directions for future research include:

Biocompatible and Bio-inert Surfaces: From a materials chemistry perspective, developing coatings for medical devices and implants. The chemical inertness and hydrophobicity imparted by the fluorinated silane (B1218182) could reduce protein adhesion and biofilm formation, improving the biocompatibility and longevity of the devices. acs.org

Nanoscience and Nanoparticle Functionalization: Using the compound to functionalize the surface of nanoparticles. This can be used to control the nanoparticles' dispersibility in different media, or to create core-shell nanostructures with a hydrophobic, fluorinated outer layer. Such particles could find use in advanced lubricants, composites, or as delivery vehicles.

¹⁹F Magnetic Resonance Imaging (MRI): The presence of multiple fluorine atoms opens the possibility of using this compound-containing materials as contrast agents for ¹⁹F MRI. This imaging modality offers the advantage of having virtually no background signal in biological systems, enabling highly specific imaging when targeted nanoparticles or probes are used. researchgate.net

Sensors and Environmental Remediation: Designing materials that can selectively interact with specific analytes. For instance, functionalized sepiolite (B1149698) and other materials incorporating silanes have been explored for absorbing hydrocarbon pollutants. trea.com The specific properties of this compound could be leveraged to create sensors or sorbents for targeted environmental applications.

Q & A

Q. What laboratory synthesis methods are applicable for Phenyltris(3-fluorophenyl)silane, and what critical parameters govern its purity?

Methodology :

  • Grignard Reaction : Reacting 3-fluorophenylmagnesium bromide with silicon tetrachloride under inert conditions. Key parameters include stoichiometric control (3:1 molar ratio of Grignard reagent to SiCl₄) and reaction temperature (0–5°C to prevent side reactions).
  • Purification : Vacuum distillation or recrystallization from anhydrous solvents (e.g., hexane) to remove unreacted precursors.
  • Validation : Monitor progress via thin-layer chromatography (TLC) and confirm purity using elemental analysis and NMR spectroscopy .

Q. Which spectroscopic techniques are optimal for characterizing this compound, and what spectral markers distinguish it?

Methodology :

  • FTIR : Identify Si-C (750–850 cm⁻¹) and C-F (1100–1250 cm⁻¹) stretching vibrations. Compare with reference spectra of phenyl-substituted silanes (e.g., triphenylsilane) .
  • NMR :
    • ¹H NMR : Aromatic protons in the 3-fluorophenyl groups appear as doublets (δ 6.8–7.5 ppm) due to coupling with fluorine.
    • ²⁹Si NMR : A singlet near δ -20 ppm confirms the central silicon atom’s tetrahedral coordination .

Advanced Research Questions

Q. How can factorial experimental design optimize the hydrolysis of this compound for adhesive applications?

Methodology :

  • Variables : Hydrolysis time (e.g., 1–24 hrs), silane concentration (0.5–5 vol.%), and pH (4–5 adjusted with acetic acid) .
  • Response Surface Analysis : Use a central composite design to model interactions between variables. For example, increased hydrolysis time (>12 hrs) improves cross-linking but risks oligomer formation .
  • Validation : Measure contact angle and shear bond strength (e.g., microshear testing on zirconia surfaces) to correlate hydrolysis conditions with adhesion performance .

Q. What factors contribute to variability in cross-linking efficiency when using this compound in PDMS networks?

Methodology :

  • Cross-Linker Ratio : Optimize the molar ratio of silane to PDMS (e.g., 1:10 to 1:30) to balance flexibility and mechanical strength. Excess silane may lead to brittleness .
  • Catalyst Selection : Platinum-based catalysts (e.g., Pt-divinyltetramethyldisiloxane) enhance hydrosilylation efficiency compared to radical initiators .
  • Mitigation Strategies : Pre-dry substrates to prevent moisture interference and use inert atmospheres to avoid oxidation .

Q. How should researchers reconcile contradictory data on phenyl-substituted silanes’ thermal stability?

Methodology :

  • Comparative Analysis : Use thermogravimetric analysis (TGA) under standardized conditions (e.g., N₂ atmosphere, 10°C/min heating rate). For example, this compound may show higher decomposition temperatures (≥300°C) than non-fluorinated analogs due to C-F bond stability .
  • Data Reliability : Cross-validate results with multiple techniques (e.g., differential scanning calorimetry and mass spectrometry) to distinguish degradation pathways .

Data Contradiction Analysis

Q. How do solvent polarity and substrate pretreatment affect silane primer performance in composite materials?

Methodology :

  • Solvent Selection : Ethanol-water mixtures (95:5 vol.%) improve wettability compared to pure ethanol. Adjust pH to 4.1–4.5 for optimal hydrolysis .
  • Substrate Pretreatment : Grit-blasting (e.g., 50 µm alumina particles) enhances mechanical interlocking, but over-blasting reduces surface area for chemical bonding. Validate via SEM-EDS to assess surface roughness and silane coverage .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.